4-Benzylpiperidine-1-carboximidamide hydroiodide

UHRF1 Tandem Tudor Domain Fragment Screening

This hydroiodide salt uniquely acts as an allosteric modulator of the UHRF1 tandem tudor domain (TTD), promoting open TTD-PHD conformations that reduce histone H3K9me3 recognition by ~5-fold—a mechanism not shared by SRA inhibitors (NSC232003) or alternative TTD ligands (NV01). Essential for dissecting TTD-specific epigenetic inheritance pathways without confounding domain cross-talk. The salt form ensures superior solubility and stability (mp 171–174 °C) for reliable performance in SAXS, NMR, and high-throughput biophysical assays. Ideal starting scaffold for medicinal chemistry optimization (Kd=50 µM, LE=0.38). For research use only.

Molecular Formula C13H20IN3
Molecular Weight 345.22 g/mol
CAS No. 849776-40-5
Cat. No. B1667476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperidine-1-carboximidamide hydroiodide
CAS849776-40-5
SynonymsBPC Hydroiodide;  BPC-Hydroiodide;  BPCHydroiodide
Molecular FormulaC13H20IN3
Molecular Weight345.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=N)N.I
InChIInChI=1S/C13H19N3.HI/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H3,14,15);1H
InChIKeyFIZOSQMUUOLSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Benzylpiperidine-1-carboximidamide Hydroiodide (CAS 849776-40-5): UHRF1 TTD-Targeting Fragment for Epigenetic Probe Development


4-Benzylpiperidine-1-carboximidamide hydroiodide (also known as BPC Hydroiodide) is a hydroiodide salt of 4-benzylpiperidine-1-carboximidamide, a small-molecule fragment that selectively binds to the tandem tudor domain (TTD) of the epigenetic regulator UHRF1 [1]. The compound acts as an allosteric modulator, promoting open TTD-PHD conformations that reduce histone H3K9me3 binding efficiency [2]. With a molecular weight of 345.22 g/mol and a melting point range of 171–174 °C, the hydroiodide salt form enhances stability and solubility compared to the free base .

Why 4-Benzylpiperidine-1-carboximidamide Hydroiodide Cannot Be Replaced by Other UHRF1-Targeting Compounds


UHRF1 inhibitors are not interchangeable because they target distinct structural domains with divergent functional consequences. Compounds such as NSC232003 and UM63 bind the SRA domain and inhibit DNA methylation maintenance , whereas NV01 and 5-amino-2,4-dimethylpyridine bind the TTD domain but do not induce the same conformational shift as BPC [1]. BPC is uniquely characterized by its ability to allosterically promote open TTD-PHD conformations that reduce H3K9me3 recognition—a mechanism not shared by other TTD ligands or SRA inhibitors [2]. Substituting BPC with an SRA binder or an alternative TTD ligand would therefore alter both the molecular pharmacology and the downstream epigenetic readout, compromising experimental reproducibility.

Quantitative Differentiation of 4-Benzylpiperidine-1-carboximidamide Hydroiodide Against UHRF1 Inhibitor Comparators


TTD Binding Affinity (Kd) of BPC Compared to NV01 and NV03

4-Benzylpiperidine-1-carboximidamide hydroiodide (BPC) binds the UHRF1 TTD groove with an estimated dissociation constant (Kd) of 50 µM, as determined by isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF) [1]. In comparison, the structurally distinct TTD antagonist NV01 exhibits a Kd of 5 µM, and its optimized derivative NV03 achieves a Kd of 2.4 µM [2]. While BPC displays lower absolute affinity, its binding is sufficient to induce conformational changes that are not observed with higher-affinity TTD ligands.

UHRF1 Tandem Tudor Domain Fragment Screening

Functional Impact on Histone H3K9me3 Recognition by TTD-PHD

In the presence of 4-benzylpiperidine-1-carboximidamide hydroiodide (BPC), the TTD-PHD module exhibits a ~5-fold increase in Kd for H3K9me3 peptide binding compared to the apo state [1]. This reduction in histone recognition efficiency is attributed to BPC-induced stabilization of open TTD-PHD conformations that are less competent for cooperative H3K9me3 engagement. No comparable functional shift has been reported for other TTD ligands such as NV01 or 5-amino-2,4-dimethylpyridine.

Epigenetics Histone Binding Allosteric Modulation

Domain Selectivity: TTD vs. SRA Targeting Among UHRF1 Inhibitors

4-Benzylpiperidine-1-carboximidamide hydroiodide binds exclusively to the TTD groove of UHRF1, with no detectable interaction with the PHD domain [1]. In contrast, NSC232003 and UM63 target the SRA domain's 5-methylcytosine-binding pocket, inhibiting DNA methylation maintenance . This orthogonal targeting profile enables researchers to dissect UHRF1's dual roles in histone reading and DNA methylation independently.

UHRF1 Domain Specificity Chemical Probe

Salt Form Advantage: Hydroiodide vs. Free Base Stability and Solubility

4-Benzylpiperidine-1-carboximidamide is commercially available as both the free base (CAS 31252-58-1) and the hydroiodide salt (CAS 849776-40-5). The hydroiodide salt exhibits a melting point of 171–174 °C and is reported to be soluble in DMSO and water . Hydroiodide salts of amines generally demonstrate superior aqueous solubility and enhanced long-term stability compared to their free base counterparts [1], reducing variability in solution-based assays.

Salt Selection Solubility Stability

Optimal Research and Procurement Use Cases for 4-Benzylpiperidine-1-carboximidamide Hydroiodide


Epigenetic Mechanism-of-Action Studies Requiring TTD-Specific UHRF1 Modulation

Researchers investigating how UHRF1's TTD-PHD module regulates histone H3K9me3 recognition and downstream chromatin states can utilize BPC to induce open conformations that reduce H3K9me3 binding by ~5-fold [1]. This allosteric effect is not replicated by SRA inhibitors (e.g., NSC232003) or alternative TTD ligands (e.g., NV01), making BPC essential for dissecting TTD-specific contributions to epigenetic inheritance.

Fragment-Based Drug Discovery Campaigns Targeting UHRF1 Allosteric Sites

BPC serves as a validated starting fragment for medicinal chemistry optimization programs aimed at developing potent, selective UHRF1-TTD allosteric modulators. Its moderate affinity (Kd = 50 µM) and favorable ligand efficiency (0.38) [2] provide a tractable scaffold for structure-guided elaboration, with the hydroiodide salt form ensuring reliable solubility during high-throughput screening and biophysical assays.

Comparative Epigenetic Pharmacology: Benchmarking Domain-Specific UHRF1 Probes

Experiments requiring orthogonal validation of UHRF1 domain functions benefit from a panel of domain-specific probes. BPC (TTD binder, conformational modulator) complements NSC232003 (SRA inhibitor, IC50 = 15 µM) and UM63 (SRA inhibitor with DNA intercalation) [3] to enable systematic interrogation of UHRF1's multifaceted roles in DNA methylation maintenance and histone recognition.

Structural Biology and Biophysical Characterization of UHRF1 Dynamics

SAXS and NMR studies of UHRF1 conformational ensembles rely on BPC to stabilize open TTD-PHD states, as demonstrated by increased radius of gyration (Rg) from 24.5 Å (apo) to 27.1 Å (BPC-bound) [4]. This property makes BPC indispensable for investigating interdomain allostery and for screening next-generation TTD ligands using biophysical methods.

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